(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide
CAS No.:
Cat. No.: VC13474009
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3OS |
|---|---|
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7-,8?/m0/s1 |
| Standard InChI Key | XPRITXJMSHFDKO-JAMMHHFISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CS2)N |
| SMILES | CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
| Canonical SMILES | CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
Introduction
(S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide is a synthetic organic compound that has garnered attention in the pharmaceutical domain due to its unique structural features and potential biological activities. This compound integrates a cyclopropyl group with a thiazole moiety, which is known for its diverse pharmacological properties. The systematic name reflects its structural complexity and highlights its functional groups, which are critical for its biological interactions.
Synthesis and Chemical Reactivity
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide typically involves multi-step organic reactions. These reactions require precise control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.
Biological Activities and Potential Applications
Research indicates that compounds with thiazole moieties often exhibit inhibitory activity against various enzymes, potentially through competitive inhibition mechanisms where they mimic substrate structures or bind at active sites. The biological activities of (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide are primarily linked to its interaction with biological targets.
| Biological Activity | Potential Application |
|---|---|
| Enzyme Inhibition | Pharmaceutical Development |
| Receptor Interaction | Drug Targeting |
Stability and Handling
The compound exhibits stability under normal laboratory conditions but may be sensitive to extreme pH levels or high temperatures, which could lead to degradation or loss of activity. Thermal analysis (e.g., Differential Scanning Calorimetry) can provide insights into melting points and thermal stability, while spectroscopic methods (e.g., Infrared Spectroscopy) can confirm functional groups.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N-cyclopropyl-benzamide | Contains a cyclopropyl group and an amide | Exhibits distinct pharmacological profiles due to benzene ring |
| N-cyclopropyl-N-(thiazol-4-yl)acetamide | Thiazole and acetamide moieties | Potentially different biological activities based on substitutions |
| (S)-2-Amino-N-cyclopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide | Cyclopropyl group with a thiazole ring | Potential for enhanced biological activity due to specific structural combination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume